molecular formula C25H30N2O6S B12785626 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate CAS No. 80709-63-3

3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate

Cat. No.: B12785626
CAS No.: 80709-63-3
M. Wt: 486.6 g/mol
InChI Key: LQUMAVLNXCTQQV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves several steps. The starting materials typically include dibenzo(b,f)thiepin derivatives and piperazine. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature and solvent, vary depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-3,7-dimethoxydibenzo(b,f)thiepin-10-yl-4-methylpiperazine maleate
  • 3,7-dimethoxydibenzo(b,f)thiepin-10-yl-4-methylpiperazine maleate

Uniqueness

3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .

Properties

CAS No.

80709-63-3

Molecular Formula

C25H30N2O6S

Molecular Weight

486.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2,9-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C21H26N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,13-14,19H,8-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LQUMAVLNXCTQQV-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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